N,O-Di-boc-D-tyrosine
Overview
Description
N,O-Di-boc-D-tyrosine is a derivative of the amino acid tyrosine, where both the amino group and the hydroxyl group are protected by tert-butoxycarbonyl (Boc) groups. This compound is commonly used in peptide synthesis and other organic synthesis processes due to its stability and ease of removal of the Boc protecting groups under mild acidic conditions.
Preparation Methods
N,O-Di-boc-D-tyrosine can be synthesized through the reaction of D-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a mixture of water and isopropyl alcohol at a pH of 11.5-12 and a temperature of around 37°C . The product is then isolated through extraction and crystallization processes.
Chemical Reactions Analysis
N,O-Di-boc-D-tyrosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its original amino acid form.
Substitution: The Boc groups can be substituted under acidic conditions to yield the free amino and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids like trifluoroacetic acid for deprotection. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,O-Di-boc-D-tyrosine is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: It is utilized in the synthesis of pharmaceutical compounds and in drug development research.
Industry: It is employed in the production of various biochemical reagents and intermediates.
Mechanism of Action
The mechanism of action of N,O-Di-boc-D-tyrosine primarily involves its role as a protected amino acid derivative. The Boc groups protect the amino and hydroxyl functionalities during synthetic processes, preventing unwanted side reactions. Upon completion of the synthesis, the Boc groups can be removed under mild acidic conditions, revealing the free amino and hydroxyl groups for further reactions .
Comparison with Similar Compounds
N,O-Di-boc-D-tyrosine is unique due to its dual protection of both the amino and hydroxyl groups. Similar compounds include:
N-Boc-tyrosine: Only the amino group is protected.
O-Boc-tyrosine: Only the hydroxyl group is protected.
N,O-Di-boc-L-tyrosine: The L-isomer of the compound.
These similar compounds differ in their protection patterns and stereochemistry, which can influence their reactivity and applications in synthesis.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO7/c1-18(2,3)26-16(23)20-14(15(21)22)11-12-7-9-13(10-8-12)25-17(24)27-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,23)(H,21,22)/t14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYIHKCPPKHOPJ-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901238011 | |
Record name | N,O-Bis[(1,1-dimethylethoxy)carbonyl]-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901238011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241677-97-3 | |
Record name | N,O-Bis[(1,1-dimethylethoxy)carbonyl]-D-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1241677-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,O-Bis[(1,1-dimethylethoxy)carbonyl]-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901238011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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